

## DCBLD2 Expression and Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) Across Diverse Cell Types and its Implications in Cellular Signaling and Disease

#### **Abstract**

Discoidin, CUB and LCCL domain containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like Protein (ESDN), is a type I transmembrane protein implicated in a diverse range of cellular processes, including angiogenesis, cell migration, and tumorigenesis. Its expression varies significantly across different cell types and tissues, and its dysregulation is associated with numerous pathologies, particularly cancer. This technical guide provides a comprehensive overview of DCBLD2 expression in various cell types, details the experimental methodologies used for its characterization, and elucidates its role in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the function and therapeutic potential of DCBLD2.

## **DCBLD2 Expression in Various Cell Types**

DCBLD2 exhibits a wide-ranging but specific expression pattern across different normal and cancerous cell types. The Human Protein Atlas and various research publications have characterized its expression at both the mRNA and protein levels.[1][2]

## **Expression in Normal Tissues and Cells**

## Foundational & Exploratory





In normal human tissues, DCBLD2 mRNA is broadly expressed, with notable exceptions in the bone marrow.[3] At the cellular level, DCBLD2 expression is observed in a variety of cell types, including:

- Vascular Endothelial Cells: DCBLD2 plays a crucial role in angiogenesis by modulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[4][5] It is involved in the recycling of VEGFR-2 to the cell membrane, thereby promoting VEGF signaling.[6]
- Vascular Smooth Muscle Cells (VSMCs): In VSMCs, DCBLD2 is upregulated during arterial remodeling and regulates vascular hyperplasia by modulating platelet-derived growth factor receptor-β (PDGFR-β) endocytosis.[7][8]
- Fibroblasts: DCBLD2 expression has been noted in fibroblasts, although its specific function in this cell type is less characterized.[1]
- Immune Cells: While broad expression is observed, specific roles in immune cell subsets are an active area of research.
- Other Cell Types: The Human Protein Atlas lists a wide array of other cell types with varying levels of DCBLD2 expression, including glandular cells, glial cells, and various epithelial cells.[1]

## **Expression in Cancer**

DCBLD2 expression is frequently dysregulated in cancer, with overexpression being a common feature in many tumor types, often correlating with poor prognosis.[3][9]

- Colorectal Cancer: DCBLD2 is significantly upregulated in colorectal cancer tissues
  compared to normal tissues and is associated with poor patient outcomes.[4][10] It promotes
  tumor progression by influencing the Epithelial-Mesenchymal Transition (EMT) and
  angiogenesis.[4]
- Lung Adenocarcinoma (LUAD): In LUAD, DCBLD2 is overexpressed at both the mRNA and protein levels and is linked to metastasis.[11]
- Pancreatic Ductal Adenocarcinoma (PDAC): Upregulation of DCBLD2 is a prognostic biomarker in PDAC, where it is implicated in cell motility and angiogenesis.[12][13]







- Glioblastoma (GBM): DCBLD2 is upregulated in glioblastomas and is required for EGFRstimulated tumorigenesis.[14]
- Other Cancers: Aberrant DCBLD2 expression has also been reported in various other cancers, including head and neck cancer, kidney cancer, and liver cancer, though its expression can be downregulated in some contexts, such as certain breast cancers.[3][9][15]

## **Quantitative Expression Summary**

The following table summarizes the relative expression levels of DCBLD2 in different cell types based on data from The Cancer Genome Atlas (TCGA) and other studies.[3][9]



| Cancer Type (Abbreviation)                   | DCBLD2 Expression vs. Normal Adjacent<br>Tissue |
|----------------------------------------------|-------------------------------------------------|
| Glioblastoma multiforme (GBM)                | Significantly Over-expressed                    |
| Brain Lower Grade Glioma (LGG)               | Significantly Over-expressed                    |
| Lung adenocarcinoma (LUAD)                   | Significantly Over-expressed                    |
| Colon adenocarcinoma (COAD)                  | Significantly Over-expressed                    |
| Colorectal adenocarcinoma (COADREAD)         | Significantly Over-expressed                    |
| Stomach and Esophageal carcinoma (STES)      | Significantly Over-expressed                    |
| Kidney renal papillary cell carcinoma (KIRP) | Significantly Over-expressed                    |
| Head and Neck squamous cell carcinoma (HNSC) | Significantly Over-expressed                    |
| Liver hepatocellular carcinoma (LIHC)        | Significantly Over-expressed                    |
| Thyroid carcinoma (THCA)                     | Significantly Over-expressed                    |
| Cholangiocarcinoma (CHOL)                    | Significantly Over-expressed                    |
| Breast invasive carcinoma (BRCA)             | Significantly Downregulated                     |
| Prostate adenocarcinoma (PRAD)               | Significantly Downregulated                     |
| Kidney renal clear cell carcinoma (KIRC)     | Significantly Downregulated                     |
| Kidney Chromophobe (KICH)                    | Significantly Downregulated                     |

## **Key Signaling Pathways Involving DCBLD2**

DCBLD2 functions as a transmembrane scaffolding receptor, modulating several critical signaling pathways implicated in cell growth, survival, and motility.[12][16]

## **Receptor Tyrosine Kinase (RTK) Signaling**

DCBLD2 interacts with and modulates the signaling of several receptor tyrosine kinases (RTKs), including:



- VEGFR-2: DCBLD2 promotes VEGF-induced signaling by facilitating the recycling of VEGFR-2 to the plasma membrane.[5][6]
- PDGFR-β: In VSMCs, DCBLD2 inhibits the caveolae-dependent endocytosis of PDGFR-β, thereby regulating its activity.[7]
- EGFR: In glioblastoma, DCBLD2 is required for EGFR-stimulated tumorigenesis.[9][14]
- Insulin Receptor (InsR): DCBLD2 has been shown to inhibit InsR signaling in a receptordependent manner.[17][18][19]

## **Epithelial-Mesenchymal Transition (EMT)**

In several cancers, including colorectal and lung cancer, DCBLD2 expression is associated with the activation of the EMT signaling pathway.[4][9][10] Downregulation of DCBLD2 can suppress the expression of key EMT transcription factors such as ZEB1, ZEB2, and SNAIL.[4]

## **Focal Adhesion Pathway**

Tandem affinity purification with mass spectrometry (TAP-MS) has identified that proteins interacting with DCBLD2 are enriched in the focal adhesion pathway.[4] DCBLD2 can bind to ITGB1 (Integrin Subunit Beta 1), a key component of this pathway, influencing cell adhesion and migration.[4][20]

## PI3K-Akt, Ras, and Rap1 Signaling Pathways

Bioinformatic analyses suggest that DCBLD2 regulates the PI3K-Akt, Ras, and Rap1 signaling pathways during tumor pathogenesis.[9][12] These pathways are central to cell proliferation, survival, and migration.

## **Experimental Protocols**

The study of DCBLD2 involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.

## **Western Blotting for DCBLD2 Protein Expression**



Objective: To determine the relative protein expression of DCBLD2 in cell lysates or tissue homogenates.

#### Methodology:

- Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 μg of protein per lane on an 8-10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DCBLD2 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

## Immunohistochemistry (IHC) for DCBLD2 Localization

Objective: To visualize the expression and localization of DCBLD2 protein in tissue sections.

#### Methodology:

• Tissue Preparation: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5  $\mu$ m sections.



- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block nonspecific binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with a primary antibody against DCBLD2 overnight at 4°C.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen such as diaminobenzidine (DAB).
- Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
- Imaging and Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.

## Co-Immunoprecipitation (Co-IP) for Protein Interactions

Objective: To identify proteins that interact with DCBLD2 within a cell.

#### Methodology:

- Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
- Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for DCBLD2 or a control IgG overnight at 4°C.
- Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.



- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

# Visualizations Signaling Pathway Diagrams





Click to download full resolution via product page

Caption: Overview of DCBLD2-mediated signaling pathways.

## **Experimental Workflow Diagrams**



Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation of DCBLD2.





Click to download full resolution via product page

Caption: Workflow for Immunohistochemistry of DCBLD2.



### Conclusion

DCBLD2 is a multifaceted transmembrane protein with significant roles in both normal physiology and disease, particularly in cancer biology. Its differential expression across a wide array of cell types and its involvement in critical signaling pathways make it a compelling target for further research and potential therapeutic intervention. This guide provides a foundational understanding of DCBLD2 expression, function, and the experimental approaches used to study it, serving as a valuable resource for the scientific community. Further investigation into the precise molecular mechanisms governed by DCBLD2 will undoubtedly uncover new avenues for diagnosing and treating a variety of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Expression of DCBLD2 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 2. DCBLD2 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 3. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 5. Regulation of angiogenesis by signal sequence-derived peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DCBLD2 regulates vascular hyperplasia by modulating the platelet derived growth factor receptor-β endocytosis through Caveolin-1 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erratum to "DCBLD2 regulates vascular hyperplasia by modulating the platelet derived growth factor receptor-β endocytosis through Caveolin-1 in vascular smooth muscle cells" PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 10. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma [mdpi.com]
- 12. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. stupidscienceinc.org [stupidscienceinc.org]
- 16. The DCBLD receptor family: emerging signaling roles in development, homeostasis and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DCBLD2 deletion increases hyperglycemia and induces vascular remodeling by inhibiting insulin receptor recycling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DCBLD2 Expression and Function: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616150#dcbld2-expression-in-different-cell-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com